molecular formula C15H20F2N2O3 B12867225 Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B12867225
M. Wt: 314.33 g/mol
InChI Key: GWDUBBUPISTUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a difluorohydroxyphenyl moiety, and a piperazine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,4-difluoro-5-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, modulating their activity. The difluorohydroxyphenyl moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to its desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of the difluorohydroxyphenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .

Properties

Molecular Formula

C15H20F2N2O3

Molecular Weight

314.33 g/mol

IUPAC Name

tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)12-9-13(20)11(17)8-10(12)16/h8-9,20H,4-7H2,1-3H3

InChI Key

GWDUBBUPISTUAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2F)F)O

Origin of Product

United States

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